REACTION_CXSMILES
|
[NH2:1][CH:2]([C:6]([OH:8])=[O:7])[CH2:3][CH2:4][SH:5].[CH3:9][S:10](=S)(OC)=O.N[C@H](C(O)=O)CS.N[C@H](C(O)=O)CCS.[Na].N>>[CH3:9][S:10][S:5][CH2:4][CH2:3][CH:2]([C:6]([OH:8])=[O:7])[NH2:1] |^1:29|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(CCS)C(=O)O
|
Name
|
methyl methanethiosulfonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(OC)=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CS)C(=O)O
|
Name
|
L-homocysteine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](CCS)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The L-enantiomorph, L-SMETH, was prepared
|
Type
|
CUSTOM
|
Details
|
The excess sodium was removed by the addition of ammonium chloride
|
Type
|
CUSTOM
|
Details
|
the ammonia evaporated at room temperature under nitrogen
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in oxygen-free water
|
Type
|
ADDITION
|
Details
|
A 1.25 molar excess of methyl methanethiosulfonate in ethanol was added slowly
|
Type
|
CUSTOM
|
Details
|
the product crystallized after two hours in an ice bath
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
The crystals were washed with ethanol and peroxide-free ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over phosphorus pentoxide
|
Name
|
|
Type
|
product
|
Smiles
|
CSSCCC(N)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |